2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile
Overview
Description
Compound D24 is a synthetic organic compound known for being the most potent inhibitor of sphingomyelin synthase 2 (SMS2; SGMS2) reported to date . The compound’s IUPAC name is 2-[(2-methoxyphenyl)amino]-2-[2-(phenylmethoxy)phenyl]acetonitrile . It has a molecular formula of C22H20N2O2 and is used primarily in pharmacological research .
Scientific Research Applications
Compound D24 has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of sphingomyelin synthase inhibitors.
Biology: The compound is used to study the role of sphingomyelin synthase 2 in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of diseases related to sphingomyelin metabolism, such as Niemann-Pick disease.
Preparation Methods
The synthesis of compound D24 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-methoxyaniline with benzyl bromide to form 2-(benzyloxy)aniline.
The reaction conditions for these steps include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
Compound D24 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of compound D24 involves the inhibition of sphingomyelin synthase 2 (SMS2). This enzyme is responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine. By inhibiting SMS2, compound D24 reduces the production of sphingomyelin, which can affect various cellular processes, including cell signaling and membrane structure . The molecular targets and pathways involved include the sphingomyelin biosynthesis pathway and related signaling pathways .
Comparison with Similar Compounds
Compound D24 is unique in its potency as an inhibitor of sphingomyelin synthase 2. Similar compounds include other sphingomyelin synthase inhibitors, such as:
Compound A: Another potent inhibitor of SMS2, but with a different chemical structure.
Compound B: A less potent inhibitor of SMS2, used as a reference compound in comparative studies.
Compound C: An inhibitor of sphingomyelin synthase 1 (SMS1), which has a different target specificity compared to compound D24.
The uniqueness of compound D24 lies in its high potency and selectivity for sphingomyelin synthase 2, making it a valuable tool in pharmacological research .
Properties
Molecular Formula |
C22H20N2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C22H20N2O2/c1-25-22-14-8-6-12-19(22)24-20(15-23)18-11-5-7-13-21(18)26-16-17-9-3-2-4-10-17/h2-14,20,24H,16H2,1H3 |
InChI Key |
KYFXPHPBTUJULU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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